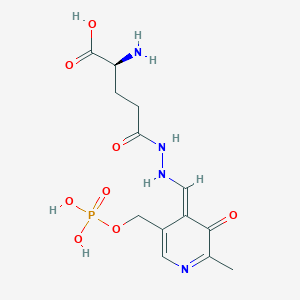
Nickel-58
Overview
Description
Nickel-58 is a stable isotope of the element nickel, which has an atomic number of 28. This isotope is characterized by having 30 neutrons and 28 protons in its nucleus, giving it a mass number of 58. This compound is the most abundant isotope of nickel, making up approximately 68.077% of natural nickel . It is non-radioactive and has significant applications in various scientific fields due to its unique properties.
Scientific Research Applications
Nickel-58 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: this compound is used in the development of medical imaging techniques and as a component in certain medical devices.
Mechanism of Action
The carcinogenesis caused by nickel is intensively studied, but the precise mechanism of action is not yet known. Epigenetic changes, activation of hypoxia signaling pathways, and generation of reactive oxygen species (ROS) are considered to be the major molecular mechanisms involved in nickel-induced carcinogenesis .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-58 can be isolated through various methods, including the reduction of nickel salts. One common method involves the precipitation of metallic nickel by treating a solution of a nickel salt with an excess of zinc. The precipitated nickel is then activated by digesting it with either an acid, such as acetic acid, or a base, such as sodium hydroxide .
Industrial Production Methods: Industrially, nickel is predominantly obtained from two types of ore deposits: laterites and sulfides. The extraction and purification processes involve complex steps such as roasting, smelting, and refining to produce high-purity nickel . This compound, being a stable isotope, is naturally abundant and does not require special enrichment processes.
Types of Reactions:
Oxidation: this compound can react with oxygen to form nickel(II) oxide (NiO). This reaction occurs at elevated temperatures. [ 2 \text{Ni} + \text{O}_2 \rightarrow 2 \text{NiO} ]
Reduction: Nickel(II) oxide can be reduced back to metallic nickel using hydrogen gas. [ \text{NiO} + \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{O} ]
Substitution: this compound can undergo substitution reactions with halogens to form nickel halides, such as nickel(II) chloride (NiCl_2). [ \text{Ni} + \text{Cl}_2 \rightarrow \text{NiCl}_2 ]
Common Reagents and Conditions:
Oxidizing agents: Oxygen, bromine.
Reducing agents: Hydrogen gas.
Acids and bases: Sulfuric acid, acetic acid, sodium hydroxide.
Major Products:
- Nickel(II) oxide (NiO)
- Nickel(II) chloride (NiCl_2)
- Nickel(II) hydroxide (Ni(OH)_2)
Comparison with Similar Compounds
Nickel-58 can be compared with other stable isotopes of nickel, such as:
Nickel-60: Another stable isotope, making up about 26.223% of natural nickel. It has similar chemical properties but differs in neutron count.
Nickel-61: A stable isotope with a lower natural abundance (1.1399%).
Uniqueness of this compound: this compound’s high natural abundance and stability make it particularly valuable for industrial and scientific applications. Its role as a cofactor in essential enzymes and its use in various catalytic processes highlight its importance in both biological and chemical contexts.
Properties
IUPAC Name |
nickel-58 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVJJICTQNCMI-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[58Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930619 | |
| Record name | (~58~Ni)Nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.935342 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-79-8 | |
| Record name | Nickel, isotope of mass 58 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~58~Ni)Nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)




![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)





